N-cyclopentyl-2-(isopropylthio)benzamide
Description
N-Cyclopentyl-2-(isopropylthio)benzamide is a benzamide derivative featuring a cyclopentyl group attached to the amide nitrogen and an isopropylthio (-S-iPr) substituent at the 2-position of the benzoyl ring. Benzamides are widely studied for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.
Properties
IUPAC Name |
N-cyclopentyl-2-propan-2-ylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NOS/c1-11(2)18-14-10-6-5-9-13(14)15(17)16-12-7-3-4-8-12/h5-6,9-12H,3-4,7-8H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHYGZIESHXNQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=CC=C1C(=O)NC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues
Key Observations :
- N-Substituent Effects : The cyclopentyl group in the target compound offers a balance between steric bulk and flexibility compared to smaller (cyclopropyl in Q5D) or bulkier (cyclohexyl in Compound 1) substituents. Phenethylamine derivatives (Rip-B/D) exhibit polar methoxy groups, enhancing solubility but reducing lipophilicity .
- Benzamide Substituents: The 2-(isopropylthio) group in the target is less polar than Rip-D’s 2-hydroxy but more lipophilic than Q5D’s 4-cyano. Thiourea derivatives () feature C=S bonds, which are more polar than thioethers (C-S-C) .
Physicochemical Properties
Table 2: Thermal and Solubility Trends
| Compound Name | Melting Point (°C) | Predicted Solubility |
|---|---|---|
| N-Cyclopentyl-2-(isopropylthio)benzamide | N.R. | Moderate (thioether) |
| Rip-B | 90 | Low (methoxy) |
| Rip-D | 96 | Moderate (-OH) |
| Q5D | N.R. | Low (cyano) |
Analysis :
- Rip-D’s higher melting point (96°C vs. Rip-B’s 90°C) is attributed to hydrogen bonding from the 2-hydroxy group. The target’s isopropylthio group, lacking H-bond donors, may result in a lower melting point (~85–90°C) similar to Rip-B .
- Q5D’s 4-cyano group increases crystallinity but reduces aqueous solubility, whereas the target’s thioether may enhance membrane permeability .
Spectroscopic Characteristics
Table 3: Spectroscopic Signatures
Discussion :
- The target’s IR spectrum would show a strong C=O stretch (~1680 cm⁻¹) and C-S absorption (~680 cm⁻¹), distinguishing it from thioureas (C=S at ~1250 cm⁻¹) .
- In ¹H NMR, the isopropylthio group’s -CH(CH₃)₂ protons would appear as a doublet near δ 1.3, while the cyclopentyl protons resonate as a multiplet around δ 4.5, contrasting with Q5D’s cyclopropyl (δ 3.1) and thiophene signals (δ 7.5) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
